molecular formula C6H4BrN3 B580261 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172085-67-4

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B580261
CAS No.: 1172085-67-4
M. Wt: 198.023
InChI Key: HKIWBYJVFCZPIW-UHFFFAOYSA-N
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Description

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom attached at the 5-position of the triazole ring.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-[1,2,4]triazolo[4,3-a]pyridine.

Scientific Research Applications

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Lacks the bromine atom at the 5-position but shares a similar core structure.

    5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with a chlorine atom instead of bromine.

    5-Azido-[1,2,4]triazolo[4,3-a]pyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.

Uniqueness: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Biological Activity

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyridine structure. The presence of the bromine atom at the 5-position significantly influences its reactivity and biological activity. This compound is part of a larger family of triazolopyridines known for their broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Chlamydia and other bacterial infections .

Activity Type Target Organisms Mechanism
AntibacterialVarious strainsInhibition of cell wall synthesis or protein synthesis
AntifungalFungal pathogensDisruption of fungal cell membranes
InsecticidalAgricultural pestsNeurological disruption leading to mortality

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Similar compounds have shown to inhibit microtubulin polymerization and induce apoptosis in cancer cell lines. For example, derivatives of triazolopyridines have demonstrated significant antiproliferative effects against various cancer types by targeting critical pathways involved in cell division and survival .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biomolecules and enzymes:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Similar structures have been found to target receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis and tumor growth .
  • Cell Cycle Regulation : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells by modulating signaling pathways like ERK signaling .

Case Studies

  • Antitumor Efficacy : A study evaluating derivatives of triazolopyridines found that certain compounds exhibited IC50 values as low as 0.53 μM against HCT-116 colorectal cancer cells. This suggests strong potential for development as anticancer agents .
  • Antimicrobial Evaluation : In vitro tests showed that this compound displayed potent activity against Chlamydia species compared to standard antibiotics like spectinomycin .

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIWBYJVFCZPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656833
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172085-67-4
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)hydrazine (500 mg, 2.66 mmol) in diethoxymethyl acetate (2.5 mL) was stirred at room temperature for 18 hours. The reaction mixture was diluted with pentane and filtered. The precipitate was washed with pentane and dried at 50° C. under vacuum for 1 hour to give 5-bromo-[1,2,4]triazolo[4,3-a]pyridine as a beige solid (410 mg, 78%). 1H NMR (400 MHz, CHCl3-d): δ 8.98 (s, 1 H); 7.83 (dt, J=9.2, 0.9 Hz, 1 H); 7.22 (dd, J=9.2, 7.0 Hz, 1 H); 7.09 (dd, J=7.0, 0.9 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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